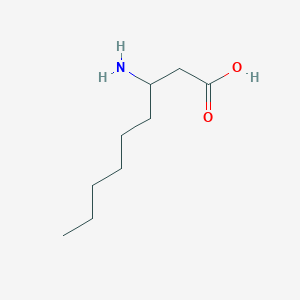

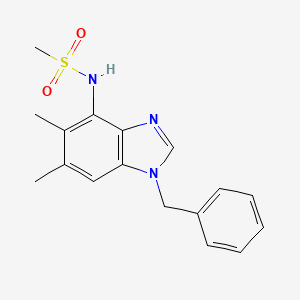

![molecular formula C7H7ClN4 B2924381 5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 1639116-68-9](/img/structure/B2924381.png)

5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a derivative of the triazolopyridine class . Triazolopyridines have been widely used in the search for biologically active compounds .

Molecular Structure Analysis

The [1,2,3]triazolo[4,5-b]pyridine system is a valuable molecular scaffold that has been widely used in the past few years in the search for biologically active compounds . The design of these compounds is usually based on the structural modification of the triazole or pyridine rings .Chemical Reactions Analysis

Triazole compounds, including 5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine include a molecular weight of 154.56 . It has a density of 1.7±0.1 g/cm3 and a boiling point of 415.6±25.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Medicine: Antimicrobial and Anticancer Applications

The triazole core of 5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is known for its antimicrobial properties . It’s been utilized in the synthesis of compounds with potential antibacterial and antifungal activities. Moreover, derivatives of this compound have been explored for their anticancer activities, particularly against breast cancer cell lines, indicating its promise in oncological research .

Agriculture: Pesticide Development

In agriculture, the triazole ring is a common component in the synthesis of pesticides . The chloro and methyl groups on the triazole ring can potentially enhance the pesticidal properties of the compound, making it a valuable candidate for developing new agrochemicals.

Material Science: Polymer Synthesis

This compound can serve as a building block in the synthesis of novel polymers. Its rigid structure and potential for forming multiple bonds make it suitable for creating materials with specific mechanical and thermal properties .

Chemical Synthesis: Reagent in Organic Synthesis

5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is used as a starting reagent in the synthesis of various nitrogen-containing heterocycles, which are crucial in the development of pharmaceuticals and organic materials .

Analytical Chemistry: Chromatographic Studies

The compound’s unique structure allows it to be used in chromatographic methods to separate or identify other substances. It can act as a reference compound or be part of the stationary phase in chromatography setups .

Environmental Science: Study of Environmental Pollutants

Triazole derivatives are studied for their environmental impact, particularly in the degradation of pollutants. The compound’s reactivity with various environmental factors makes it an interesting subject for environmental chemistry research .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that similar compounds, such as thiazolo[4,5-b]pyridines, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as having antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .

Mode of Action

It is known that similar compounds interact with a wide range of receptor targets . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .

Biochemical Pathways

Similar compounds, such as thiazolo[4,5-b]pyridines, have been reported to possess a broad spectrum of pharmacological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Similar compounds, such as thiazolo[4,5-b]pyridines, have been reported to possess a broad spectrum of pharmacological activities , suggesting that they may have various molecular and cellular effects.

Eigenschaften

IUPAC Name |

5-chloro-3,7-dimethyltriazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-4-3-5(8)9-7-6(4)10-11-12(7)2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRISZILPVLLDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1N=NN2C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

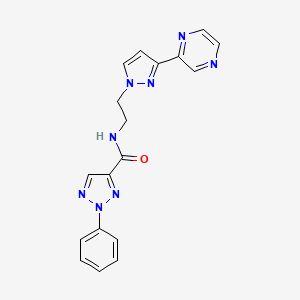

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide](/img/structure/B2924301.png)

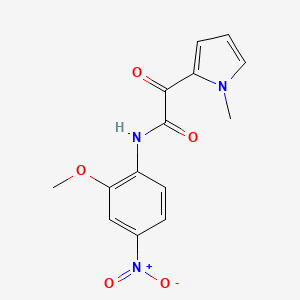

![1-[1-(5-phenyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2924309.png)

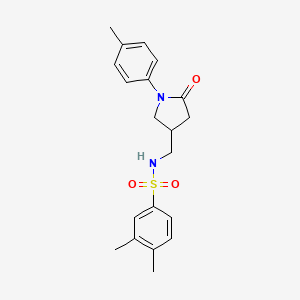

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2924310.png)

![N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2924311.png)

![Ethyl 2-[2,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2924312.png)

![3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2924315.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2924316.png)

![4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2924317.png)

![4-Fluoro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2924318.png)